molecular formula C13H19Cl2NO3 B14289146 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol CAS No. 116397-84-3

3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol

Katalognummer: B14289146
CAS-Nummer: 116397-84-3
Molekulargewicht: 308.20 g/mol
InChI-Schlüssel: PQHYUPYLKJCCNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and two chlorine atoms attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorophenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group, followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenol ring .

Wissenschaftliche Forschungsanwendungen

3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group and hydroxypropoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol is unique due to the presence of two chlorine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications and properties .

Eigenschaften

CAS-Nummer

116397-84-3

Molekularformel

C13H19Cl2NO3

Molekulargewicht

308.20 g/mol

IUPAC-Name

3-[3-(tert-butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol

InChI

InChI=1S/C13H19Cl2NO3/c1-13(2,3)16-6-9(17)7-19-11-5-8(14)4-10(18)12(11)15/h4-5,9,16-18H,6-7H2,1-3H3

InChI-Schlüssel

PQHYUPYLKJCCNG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCC(COC1=CC(=CC(=C1Cl)O)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.